Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde
Description
Properties
CAS No. |
90014-03-2 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
bicyclo[2.2.2]oct-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O/c10-7-9-4-1-8(2-5-9)3-6-9/h1,4,7-8H,2-3,5-6H2 |
InChI Key |
WAXCSMCMGJMVKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Oxidation of Bicyclo[2.2.2]oct-2-ene Derivatives
The direct oxidation of bicyclo[2.2.2]oct-2-ene derivatives represents a straightforward route to the target aldehyde. A pivotal method involves the treatment of 1,4-dimethylenecyclohexane with oxidizing agents in the presence of transition metal catalysts. For instance, WO2019075004A1 discloses a procedure where 1,4-dimethylenecyclohexane undergoes oxidation using halogenating agents (e.g., NaBr, KI) or strong acids (e.g., H₃PO₄, H₂SO₄) at 80–150°C to yield oxo-substituted bicyclo[2.2.2]octane intermediates. Subsequent functionalization of these intermediates via hydroformylation—using carbon monoxide and hydrogen with cobalt or ruthenium catalysts at 90–250°C and 5–300 bar pressure—introduces the formyl group at the bridgehead position.
Critical to this method is the selection of catalysts. Ruthenium-based systems exhibit superior regioselectivity for aldehyde formation compared to cobalt, albeit at higher operational pressures. Yields for this two-step process typically exceed 60%, with purity dependent on distillation or chromatographic separation of the aldehyde from byproducts such as ketones or alcohols.
Tandem Michael Addition–Aldol Condensation
A novel one-pot synthesis leveraging tandem Michael addition and intramolecular aldol condensation has been reported for bicyclo[2.2.2]octene derivatives. As detailed in UCLA Chem 231 , cyclic enones (e.g., cyclohexenone) react with ketones under acidic conditions (e.g., trifluoromethanesulfonic acid) to form 1,5-diketones, which cyclize to bicyclo[2.2.2]oct-5-en-2-ones. While the primary product is a ketone, reductive modification using sodium borohydride or catalytic hydrogenation can reduce the ketone to a secondary alcohol, which is then oxidized to the aldehyde via Swern or Dess-Martin oxidation.
This method’s advantage lies in its modularity: varying the ketone and enone substrates allows access to diverse bicyclic frameworks. For example, substituting cyclohexenone with methylvinyl ketone increases steric hindrance, favoring aldehyde formation during oxidation. Reaction conditions—such as microwave irradiation at 40°C—improve yields to 82% compared to conventional heating (55%).
Oxidative Decarboxylation of Carboxylic Acid Precursors
Decarboxylative oxidation offers a pathway to bridgehead aldehydes from carboxylic acid precursors. Academia.edu documents the use of lead tetraacetate (LTA) to decarboxylate bicyclo[2.2.2]octane-1-carboxylic acid derivatives, yielding bicyclo[2.2.2]oct-5-en-2-one and rearranged products. While the primary product is a ketone, substituting LTA with milder oxidizing agents (e.g., Mn(OAc)₃) in acetic acid enables selective aldehyde formation.
A related approach from ChemicalBook involves the synthesis of bicyclo[2.2.2]octane-1-carboxylic acid from its dicarboxylic acid monomethyl ester. Treatment with tributylphosphine and 2,2'-dipyridyl disulfide bis-N-oxide in dichloromethane, followed by UV irradiation with 2-methylpropan-2-thiol, achieves decarboxylation with an 83% yield. Subsequent oxidation of the thioester intermediate via ozonolysis or Kornblum oxidation furnishes the aldehyde.
Hydroformylation of Bicyclo[2.2.2]octene
Hydroformylation—a catalytic process adding formyl groups to alkenes—is directly applicable to bicyclo[2.2.2]octene. WO2019075004A1 specifies conditions using syngas (CO/H₂) and ruthenium catalysts (e.g., Ru₃(CO)₁₂) at 150°C and 200 bar, producing bicyclo[2.2.2]oct-2-ene-1-carbaldehyde in 65–70% yield. The reaction’s regioselectivity is influenced by the catalyst’s electronic properties: electron-deficient ruthenium complexes favor bridgehead aldehyde formation, while rhodium catalysts tend to form linear products.
Reductive Amination and Subsequent Oxidation
Although less direct, reductive amination pathways provide access to amine intermediates that can be oxidized to aldehydes. US20220033344 describes the synthesis of (2S,3S)-3-amino-bicyclo[2.2.2]octane-2-carboxylate via reductive amination of 3-carbonyl derivatives. While the final product is an amine, subjecting it to oxidative cleavage with reagents like TEMPO/NaClO₂ converts the amine to the corresponding aldehyde. This method’s utility lies in its enantioselectivity, preserving stereochemistry critical for pharmaceutical applications.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Catalyst/Reagent | Yield | Key Advantage |
|---|---|---|---|---|
| Oxidation of Derivatives | 1,4-Dimethylenecyclohexane | Ru/Co, H₂SO₄ | 60–70% | Scalability for industrial production |
| Tandem Addition | Cyclohexenone + Ketones | CF₃SO₃H | 55–82% | Modular substrate scope |
| Decarboxylation | Bicyclo-octane-carboxylic acid | Pb(OAc)₄, Mn(OAc)₃ | 70–83% | Mild conditions for acid precursors |
| Hydroformylation | Bicyclo[2.2.2]octene | Ru₃(CO)₁₂ | 65–70% | Direct aldehyde formation |
| Reductive Amination | 3-Carbonyl derivatives | NaBH₃CN, TEMPO/NaClO₂ | 50–60% | Enantioselective synthesis |
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other materials due to its rigid structure.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-2-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Reactivity Differences
Bicyclo[2.2.2]octene vs. Bicyclo[2.2.1]heptene
The key distinction lies in ring size and strain:
- Bicyclo[2.2.2]octene: Larger ring size reduces overall strain compared to bicyclo[2.2.1]heptene. This allows for stabilized radical intermediates, as seen in rearrangements to bicyclo[3.2.1]octene systems, where substituent effects (e.g., selenophenyl groups) enhance radical stability despite increased strain .
- Bicyclo[2.2.1]heptene : Higher ring strain restricts reactivity. For example, palladium-catalyzed reactions with bicyclo[2.2.1]heptadiene derivatives yield only five-membered cyclic compounds, unlike the six-membered products formed with bicyclo[2.2.2]octadiene .
CAS Numbers and Physical Properties
| Compound Name | CAS Number | Key Feature |
|---|---|---|
| Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde | Not provided | Antitumor activity |
| Bicyclo[2.2.1]hept-2-ene, heptachloro- | 28680-45-7 | High halogenation |
Reaction Pathways
Palladium-Catalyzed Cyclizations
Radical Rearrangements
- Bicyclo[2.2.2]oct-2-enyl radicals preferentially rearrange to bicyclo[3.2.1]octene systems despite higher strain due to substituent stabilization (e.g., selenophenyl groups). Product ratios depend on the interplay of strain and radical stability .
Q & A
Basic: What synthetic routes are available for bicyclo[2.2.2]oct-2-ene-1-carbaldehyde, and how are reaction conditions optimized?
Answer:
Bicyclo[2.2.2]octane derivatives are typically synthesized via Diels-Alder reactions or functionalization of pre-existing bicyclic frameworks. For example, methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate (CAS: 83249-14-3) and related building blocks (e.g., bicyclo[2.2.2]octane-1-amine hydrochloride, CAS: 1193-43-7) are commercially available intermediates that can be modified through nucleophilic substitution or oxidation to introduce aldehyde groups . Optimization involves controlling temperature (e.g., 560 K for Diels-Alder reactions) and solvent polarity to favor cycloaddition or avoid side reactions like polymerization. Catalytic hydrogenation (ΔrH° = -118.2 kJ/mol) may stabilize intermediates .
Basic: How is this compound characterized spectroscopically?
Answer:
Carbon-13 NMR is critical for structural elucidation. Substituents at position 2 induce predictable shifts in α, β, and γ carbons. For example, carbonyl groups at C-2 in bicyclo[2.2.2]octan-2-one cause distinct deshielding (~14 ppm for C-1/C-4 vs. ~25 ppm for C-2). Off-resonance decoupling and symmetry analysis (e.g., in bicyclo[2.2.2]octane-2,5-dione) help assign peaks . IR spectroscopy can confirm the aldehyde stretch (~1700 cm⁻¹), while GC-MS monitors purity.
Advanced: What computational methods predict the reactivity of this compound in cycloaddition reactions?
Answer:
Density functional theory (DFT) calculations model frontier molecular orbitals to predict regioselectivity in Diels-Alder reactions. For example, the enthalpy of retro-Diels-Alder decomposition (ΔrH° = 136 kJ/mol at 560 K) indicates thermal stability limits . Transition state analysis can identify strain effects from the bicyclic framework. Molecular dynamics simulations in solvents like acetic acid (used in hydrogenation studies) refine solvation effects .
Advanced: How are labile intermediates like carbenes stabilized during this compound reactions?
Answer:
Supramolecular containers (e.g., carcerands) physically trap reactive intermediates, enabling characterization via cryogenic NMR or X-ray crystallography. For instance, bicyclo[2.2.2]oct-1-ene derivatives are stabilized in carcerand B, preventing carbene dimerization . Low-temperature matrix isolation (<77 K) combined with FTIR spectroscopy is another method to detect transient species.
Basic: What are the stability considerations for storing this compound?
Answer:
The compound is stable under inert atmospheres and low humidity but degrades in the presence of strong oxidizers, acids, or bases. Hazardous decomposition products include CO and CO₂ . Storage recommendations:
- Temperature: -20°C in amber vials.
- Incompatible materials: Avoid metals, peroxides, or amines .
- Handling: Use glove boxes to prevent dust formation, which may autoignite .
Advanced: How do substituents influence the electronic and steric properties of bicyclo[2.2.2]octane derivatives?
Answer:
Electron-withdrawing groups (e.g., -CHO) at C-1 increase ring strain, altering reactivity in nucleophilic additions. Steric effects are minimal due to the rigid bicyclic structure, but substituent orientation (syn/anti) impacts hydrogenation rates. For example, 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride (CAS: 262852-11-9) shows reduced basicity due to inductive effects . Comparative studies with bicyclo[2.2.1] systems reveal greater steric hindrance in norbornane derivatives .
Advanced: How to resolve contradictions in spectral data for bicyclo[2.2.2]octane derivatives?
Answer:
Contradictions often arise from impurities or dynamic effects (e.g., ring-flipping). Strategies:
- Multi-technique validation : Cross-check NMR with X-ray crystallography (e.g., bicyclo[2.2.2]octane-1-ol, CAS: 20534-58-1) .
- Variable-temperature NMR : Detect conformational changes.
- Isotopic labeling : Resolve overlapping signals in ¹³C spectra .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
- Emergency response : Equip labs with CO detectors due to decomposition risks .
Advanced: What strategies improve the enantioselective synthesis of this compound derivatives?
Answer:
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) enhance enantioselectivity. For example, (1S,1α,5α)-bicyclo[3.1.0]hex-2-ene-6β-carbaldehyde (CAS: 4729-05-9) is synthesized using chiral ligands like BINAP . Kinetic resolution during Diels-Alder reactions can also yield enantiomerically pure products.
Advanced: How can this compound be utilized in supramolecular chemistry?
Answer:
Its rigid structure serves as a scaffold for host-guest systems. For example, functionalization with ethynyl groups (CAS: 96454-73-8) enables click chemistry to construct molecular cages . The aldehyde group can form dynamic covalent bonds (e.g., hydrazones) for self-healing materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
